2-Amino-4-bromo-3-fluorobenzonitrile
Overview
Description
2-Amino-4-bromo-3-fluorobenzonitrile is a chemical compound with the CAS Number: 1820620-31-2 . It has a molecular weight of 215.02 and is a solid at room temperature . It is typically stored in a dry, sealed environment at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H4BrFN2 . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-1-4 (3-10)7 (11)6 (5)9/h1-2H,11H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds like 4-substituted-2-fluorobenzonitriles have been used in the preparation of aryloxime adducts through nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is insoluble in water but soluble in organic solvents such as methanol .Scientific Research Applications
Synthesis of Organic Compounds
2-Amino-4-bromo-3-fluorobenzonitrile serves as a precursor in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 3-Bromo-2-fluorobenzoic acid through a series of chemical transformations including bromination, hydrolysis, diazotization, and deamination. This process highlights the compound's utility in creating complex organic structures with specific functional groups (Zhou Peng-peng, 2013).
Development of Novel Synthesis Methods
Innovative synthesis techniques have been developed using this compound. For example, a scalable synthesis method for 2-bromo-3-fluorobenzonitrile was established, demonstrating the compound's role in the facile creation of structurally diverse aryl bromides and chlorides (Ronald H. Szumigala et al., 2004).
Pharmaceutical Applications
This compound is also instrumental in pharmaceutical research. Its derivatives have been used in the synthesis of various bioactive compounds, including 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, via a microwave-assisted fluorous synthetic route (W. Ang et al., 2013).
Chemical Fixation of Carbon Dioxide
The compound has been utilized in the chemical fixation of CO2, transforming 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones. This application is significant for environmental chemistry, demonstrating how organic nitriles can be used in carbon capture and utilization processes (Toshihiro Kimura et al., 2012).
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word 'Warning’ . It has been associated with hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
The mode of action of 2-Amino-4-bromo-3-fluorobenzonitrile is likely to involve nucleophilic aromatic substitution reactions . In such reactions, the compound can act as an electrophile, reacting with nucleophiles such as ketone oxime anions to form aryloxime adducts . The bromine and fluorine atoms on the benzene ring enhance its electrophilicity, making it more susceptible to attack by nucleophiles.
Biochemical Pathways
The compound’s ability to undergo nucleophilic aromatic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, particularly those involving aromatic compounds .
Result of Action
Given its use as an intermediate in organic synthesis , it is likely that its effects would depend on the specific reaction conditions and the presence of other reactants.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactants can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in nucleophilic aromatic substitution reactions could be influenced by the pH of the environment, as this would affect the availability of nucleophilic species .
Properties
IUPAC Name |
2-amino-4-bromo-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJOBZPUMLBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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